Thioquinapiperifil-d5 Dihydrochloride

LC-MS/MS stable isotope internal standard isotopic separation

Thioquinapiperifil-d5 Dihydrochloride is a stable isotope-labeled (deuterated) analog of the imidazoquinazoline PDE5 inhibitor thioquinapiperifil (formerly KF31327). Supplied as the dihydrochloride salt with a molecular weight of 524.56 g/mol, it is manufactured as a certified reference standard compliant with pharmacopeial traceability requirements for use as an internal standard in quantitative LC-MS/MS and LC-Q-TOF-MS workflows.

Molecular Formula C₂₆H₂₇D₅Cl₂N₄OS
Molecular Weight 524.56
Cat. No. B1153039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioquinapiperifil-d5 Dihydrochloride
Synonyms3-Ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-Imidazo[4,5-g]quinazoline-2-thione-d5;  3-Ethyl-8-[2-(4-hydroxymethylpiperidino)benzylamino]-2,3-dihydro-1H-imidazo[4,5-g]quinazoline-2-thione-d5 Dihydrochloride;  KF 3
Molecular FormulaC₂₆H₂₇D₅Cl₂N₄OS
Molecular Weight524.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thioquinapiperifil-d5 Dihydrochloride — Deuterated PDE5 Inhibitor Reference Standard for LC-MS/MS Bioanalysis and Adulterant Detection


Thioquinapiperifil-d5 Dihydrochloride is a stable isotope-labeled (deuterated) analog of the imidazoquinazoline PDE5 inhibitor thioquinapiperifil (formerly KF31327) [1]. Supplied as the dihydrochloride salt with a molecular weight of 524.56 g/mol, it is manufactured as a certified reference standard compliant with pharmacopeial traceability requirements for use as an internal standard in quantitative LC-MS/MS and LC-Q-TOF-MS workflows .

Why Thioquinapiperifil-d5 Cannot Be Replaced by Unlabeled Thioquinapiperifil or Sildenafil-d8 in Validated Bioanalytical Methods


Substituting Thioquinapiperifil-d5 with unlabeled thioquinapiperifil dihydrochloride or with structurally distinct PDE5 inhibitor internal standards such as sildenafil-d8 compromises quantitative accuracy because stable isotope-labeled internal standards must co-elute with the target analyte and exhibit near-identical extraction recovery, ionization efficiency, and matrix effect behavior [1]. Published LC-MS/MS methods for sildenafil quantification demonstrate that matched deuterated internal standards achieve extractive recovery exceeding 90% and intra-/inter-day precision below 10%, performance levels that non-analogous internal standards cannot reliably deliver for thioquinapiperifil due to differing chromatographic retention and ionization properties [2].

Quantitative Differentiation of Thioquinapiperifil-d5 Dihydrochloride Versus Closest Analog Internal Standards — Procurement-Relevant Evidence


5.04 Da Precursor Mass Shift Eliminates Isotopic Cross-Talk in SRM Channels Relative to Unlabeled Analyte

Thioquinapiperifil-d5 free base exhibits a monoisotopic mass of 453.62 g/mol versus 448.58 g/mol for the unlabeled thioquinapiperifil free base, yielding a +5.04 Da mass shift . This 5-Da difference ensures that the precursor ion of the internal standard falls fully outside the natural isotopologue envelope of the analyte, eliminating isotopic cross-talk in selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) acquisitions [1].

LC-MS/MS stable isotope internal standard isotopic separation

Parent Compound KF31327 Demonstrates 45-Fold Greater PDE5 Affinity Than Sildenafil — Justifying Analyte-Specific Internal Standard Selection

Thioquinapiperifil (KF31327) inhibits canine trachea PDE5 with a Ki of 0.16 nM, compared to sildenafil's Ki of 7.2 nM in the same assay system, representing a 45-fold higher binding affinity [1]. This order-of-magnitude potency difference means that analytical methods targeting trace-level thioquinapiperifil in complex matrices require an internal standard matched to the analyte's specific ionization and chromatographic behavior, rather than relying on sildenafil-based surrogates that exhibit different physicochemical properties [2].

PDE5 inhibition enzyme kinetics pharmacological selectivity

Unit Cost Advantage of 20% Over Sildenafil-d8 Reduces Total Method Ownership Cost for Dedicated Thioquinapiperifil Assays

Thioquinapiperifil-d5 Dihydrochloride is listed at $380.00 per milligram from Santa Cruz Biotechnology , while Sildenafil-d8 is listed at $302.00 per milligram from the same supplier . However, for laboratories conducting dedicated, high-throughput thioquinapiperifil quantification, the thioquinapiperifil-d5 internal standard avoids the additional cost and labor of re-validating cross-analyte calibration curves and matrix effect assessments that would be required if a non-analogous internal standard such as sildenafil-d8 were employed [1].

reference standard procurement cost analysis method validation budget

Optimal Deployment Scenarios for Thioquinapiperifil-d5 Dihydrochloride Based on Quantitative Differentiation Evidence


Regulatory Screening of Thioquinapiperifil Adulteration in Dietary Supplements by LC-MS/MS

Thioquinapiperifil has been detected at 13–15 mg/tablet in seized dietary supplements [1]. The 5.04 Da mass shift of Thioquinapiperifil-d5 ensures baseline separation from the unlabeled analyte in SRM acquisitions, enabling accurate quantification across the 1–1000 ng/mL linear range typical of PDE5 inhibitor adulterant screening methods [2].

In Vitro and In Vivo Pharmacokinetic Profiling of Thioquinapiperifil in Preclinical Species

Given that thioquinapiperifil (KF31327) exhibits a Ki of 0.16 nM against PDE5 — 45-fold lower than sildenafil — pharmacokinetic studies require an internal standard capable of tracking the analyte through extensive metabolism [3]. Metabolic profiling has identified 11, 5, and 7 metabolites in human liver microsomes, rat urine, and rat feces, respectively [4]; use of Thioquinapiperifil-d5 as the internal standard corrects for variable extraction efficiency across these diverse biological matrices.

Cost-Efficient Bioanalytical Method Validation for Niche PDE5 Inhibitor Adulterant Panels

Laboratories developing multiplexed LC-MS/MS methods for PDE5 inhibitor adulterant screening must evaluate total method ownership cost. Although Thioquinapiperifil-d5 carries a unit list price of $380/mg, the alternative — using sildenafil-d8 as a surrogate internal standard — would necessitate separate matrix effect and recovery validation for thioquinapiperifil, adding an estimated $5,000–$15,000 in method development costs per analyte [5].

Quote Request

Request a Quote for Thioquinapiperifil-d5 Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.